molecular formula C5H3Br2NO B159629 2,4-Dibromopyridin-3-ol CAS No. 129611-31-0

2,4-Dibromopyridin-3-ol

Cat. No. B159629
M. Wt: 252.89 g/mol
InChI Key: SONCJGPRIRDRFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridin-3-ol is represented by the InChI code 1S/C5H3Br2NO/c6-3-1-2-8-5 (7)4 (3)9/h1-2,9H . The molecular weight of the compound is 252.89 g/mol .


Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

2,4-Dibromopyridin-3-ol is a white to beige crystalline powder. It is soluble in water, alcohol, and ether.

Scientific Research Applications

Chemical Synthesis and Organic Transformations

  • Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, a compound closely related to 2,4-Dibromopyridin-3-ol, has been utilized in regioselective Suzuki cross-coupling reactions to produce 4-bromo-2-carbon substituted pyridines, a challenging synthesis otherwise. This process, involving palladium catalysis, showcases the compound's utility in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).

  • Palladium-Catalyzed Arylation and Alkynylation : Further research demonstrates the role of 2,4-Dibromopyridine in palladium-catalyzed reactions for producing 2-arylpyridines and 2-alkynylpyridines. These findings are crucial for developing efficient synthesis methods for compounds with potential medicinal significance (Zhou et al., 2013); (Zhang et al., 2016).

Applications in Material Science

  • Terpyridines and Transition Metal Complexes : Terpyridines, closely related to 2,4-Dibromopyridin-3-ol, have applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds, particularly in combination with transition metals, have been used in reactions ranging from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).

Selective Chemical Reactions

  • Selective Monolithiation : The selective monolithiation of dibromopyridines, including 2,4-Dibromopyridin-3-ol, has been studied to understand the influence of solvent and concentration on the selectivity of the reaction. This research aids in the precise manipulation of pyridine derivatives in chemical synthesis (Wang et al., 2000).

Safety And Hazards

The safety data sheet for 2,4-Dibromopyridin-3-ol indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2,4-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONCJGPRIRDRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562005
Record name 2,4-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopyridin-3-ol

CAS RN

129611-31-0
Record name 2,4-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MCD Fürst, CS Sauer, T Moriyama… - European Journal of …, 2016 - Wiley Online Library
The synthesis of 6‐arylpyridin‐3‐ols and their 2,4‐dibrominated analogues has been achieved by the oxidative rearrangement of (5‐arylfurfuryl)amines. The desired arylpyridols were …

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